molecular formula C23H28N6O3 B2916065 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide CAS No. 1105231-99-9

2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide

カタログ番号: B2916065
CAS番号: 1105231-99-9
分子量: 436.516
InChIキー: GNSQOIKTKHZGQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo-pyridine derivative featuring a piperazine-linked acetamide moiety. Its structure integrates a bicyclic pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at position 5, a phenyl group at position 2, and a 3-oxo functional group. The piperazine ring is acylated at the 7-position of the pyrazolo-pyridine system and further modified with an N-methylacetamide side chain.

特性

IUPAC Name

N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSQOIKTKHZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2023/39) lists multiple 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or piperidine substituents . While these compounds share the piperazine moiety, they differ in their core heterocyclic systems. For example:

  • Compound A : 4H-pyrido[1,2-a]pyrimidin-4-one with a piperazin-1-yl group at position 7 and a fluorophenyl substituent.
  • Compound B : Similar scaffold but with a piperidin-4-yl group instead of piperazine.

Key Structural Differences :

Feature Target Compound Patent Compound A
Core Heterocycle Pyrazolo[4,3-c]pyridine 4H-Pyrido[1,2-a]pyrimidin-4-one
Piperazine Modification N-Methylacetamide side chain Unmodified piperazine
Substitution at Position 5 Isopropyl Fluorophenyl

The pyrazolo-pyridine core in the target compound may confer distinct electronic properties compared to the pyrimidinone system in patent compounds, influencing binding affinity and metabolic stability .

Functional Analogues in Therapeutic Context

A compound reported by the University of Hong Kong, 4((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, inhibits equilibrative nucleoside transporters (ENTs) . However, the target compound’s pyrazolo-pyridine core may enhance selectivity for kinase or protease targets over ENTs.

Pharmacological and Physicochemical Comparisons

Solubility and Stability

The presence of N-methylacetamide in the target compound likely improves aqueous solubility compared to unmodified piperazine derivatives, as acetamide groups enhance hydrogen-bonding capacity . In contrast, patent compounds with hydrophobic fluorophenyl groups (e.g., Compound A) may exhibit lower solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .

Hypothetical Binding Affinities

While direct data on the target compound’s activity is unavailable, structural parallels suggest:

  • Kinase Inhibition: Pyrazolo-pyridine cores are known to inhibit kinases (e.g., JAK2/STAT3 pathways). The isopropyl and phenyl groups may optimize hydrophobic pocket interactions.
  • GPCR Modulation : Piperazine derivatives often target serotonin or dopamine receptors. The acetamide side chain could reduce off-target effects compared to bulkier substituents in patent compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。